molecular formula C25H26N2O3 B3574792 2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide

2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide

Cat. No.: B3574792
M. Wt: 402.5 g/mol
InChI Key: HFWVMOIQAFVPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Nucleophilic Substitution: The reaction of the resulting benzoyl compound with an amine to form the amide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-methyl-N-phenylbenzamide
  • 4-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide
  • 2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]acetamide

Comparison: Compared to similar compounds, 2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-17(2)16-30-22-13-11-19(12-14-22)24(28)26-20-8-6-9-21(15-20)27-25(29)23-10-5-4-7-18(23)3/h4-15,17H,16H2,1-3H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWVMOIQAFVPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.